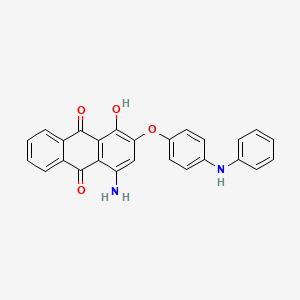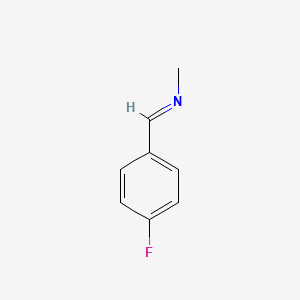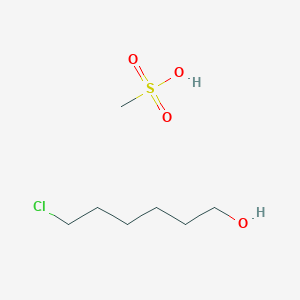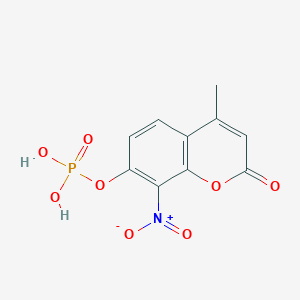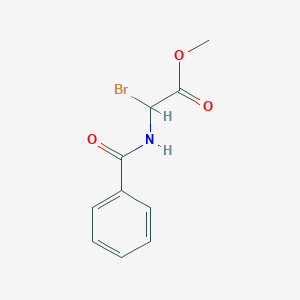
Methyl benzamido(bromo)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-benzamido-2-bromoacetate is an organic compound with the molecular formula C10H10BrNO3 It is a derivative of bromoacetic acid and is characterized by the presence of both benzamido and bromoacetate functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-benzamido-2-bromoacetate can be synthesized through the reaction of methyl 2-bromoacetate with benzamide under specific conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dichloromethane or ethanol at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for methyl 2-benzamido-2-bromoacetate are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-benzamido-2-bromoacetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form methyl 2-benzamido-2-hydroxyacetate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or acetonitrile.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide in water or aqueous ethanol.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.
Major Products Formed
Nucleophilic Substitution: Products such as methyl 2-azido-2-benzamidoacetate, methyl 2-thiocyanato-2-benzamidoacetate, or methyl 2-methoxy-2-benzamidoacetate.
Hydrolysis: Benzamidoacetic acid.
Reduction: Methyl 2-benzamido-2-hydroxyacetate.
Wissenschaftliche Forschungsanwendungen
Methyl 2-benzamido-2-bromoacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as peptides and proteins, through alkylation reactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of methyl 2-benzamido-2-bromoacetate involves its reactivity as an alkylating agent. The bromine atom in the molecule is highly reactive and can be displaced by nucleophiles, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds. This reactivity makes it useful in modifying other molecules and creating new compounds with desired properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-bromoacetate: A simpler compound without the benzamido group, used in similar nucleophilic substitution reactions.
Ethyl 2-bromoacetate: Similar to methyl 2-bromoacetate but with an ethyl ester group, offering slightly different reactivity and solubility properties.
Benzamide: Lacks the bromoacetate group but shares the benzamido functionality, used in various organic synthesis reactions.
Uniqueness
Methyl 2-benzamido-2-bromoacetate is unique due to the combination of the benzamido and bromoacetate groups in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts. Its ability to act as both an alkylating agent and a precursor for further functionalization makes it a valuable compound in synthetic organic chemistry.
Eigenschaften
CAS-Nummer |
101649-82-5 |
|---|---|
Molekularformel |
C10H10BrNO3 |
Molekulargewicht |
272.09 g/mol |
IUPAC-Name |
methyl 2-benzamido-2-bromoacetate |
InChI |
InChI=1S/C10H10BrNO3/c1-15-10(14)8(11)12-9(13)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,12,13) |
InChI-Schlüssel |
HLEOZDUWVNOAAJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(NC(=O)C1=CC=CC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[Methyl(diphenyl)silyl]-1,3-diphenoxypropan-2-ol](/img/structure/B14339451.png)
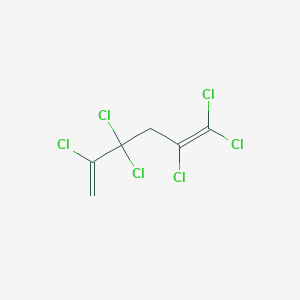
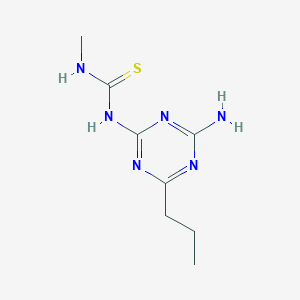
![N,N-Dimethyl-N'-{4-[(1H-pyrazol-1-yl)methoxy]phenyl}urea](/img/structure/B14339475.png)

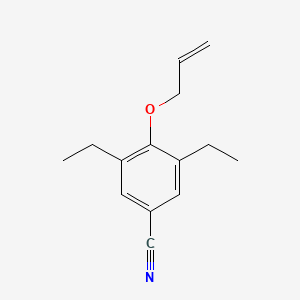
![Bis[2-(4-nitrophenoxy)propan-2-yl]diazene](/img/structure/B14339493.png)
![N-[2-(2,4-Dimethylphenyl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B14339498.png)
